Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
Overview
Description
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C19H17NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate quinoline derivative under specific conditions. One common method includes the use of a Friedländer synthesis, where the aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness: Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound features a quinoline core substituted with a methoxyphenyl group at the 2-position and a carboxylate group at the 4-position. This structural configuration is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, which disrupts normal cellular functions and leads to apoptosis in cancer cells. Additionally, it may inhibit various enzymes involved in critical biochemical pathways, contributing to its anticancer effects .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). The IC50 values for these cell lines range between 5 µM to 10 µM, indicating a potent effect compared to standard chemotherapeutics .
- Mechanisms of Action : The compound induces apoptosis by upregulating pro-apoptotic proteins such as p53 and caspase-9. This was evidenced by experiments where treated cells showed increased levels of these markers compared to controls .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:
- Bacterial Inhibition : The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For example, it has been reported to have minimum inhibitory concentrations (MICs) ranging from 0.5 mg/mL to 1.0 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also shows antifungal properties with MIC values comparable to established antifungal agents, suggesting potential applications in treating fungal infections .
Data Summary
The following table summarizes the biological activities and their respective IC50 values for this compound:
Biological Activity | Cell Line / Microorganism | IC50 / MIC (µM or mg/mL) |
---|---|---|
Anticancer | HeLa (cervical cancer) | 5 µM |
MCF-7 (breast cancer) | 7 µM | |
Caco-2 (colon cancer) | 10 µM | |
Antibacterial | Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL | |
Antifungal | Candida albicans | 0.75 mg/mL |
Case Studies
- Cytotoxicity Study : A study conducted on various human tumor cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through the mitochondrial pathway. The study highlighted the importance of the methoxy groups in enhancing cytotoxicity .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties showed that this compound effectively inhibited resistant strains of bacteria, outperforming conventional antibiotics in some cases. This suggests its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-17-9-8-12(10-18(17)23-2)16-11-14(19(21)24-3)13-6-4-5-7-15(13)20-16/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKDFNPXXCTYTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213342 | |
Record name | Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133676-11-6 | |
Record name | Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133676-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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